molecular formula C6H11NO3 B15072566 Methyl 4-hydroxypyrrolidine-3-carboxylate

Methyl 4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B15072566
M. Wt: 145.16 g/mol
InChI Key: HBMQZGBGMKXGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxypyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxyl group at the 4-position and a methyl ester at the 3-position of the five-membered ring. Pyrrolidine derivatives are widely studied due to their conformational flexibility and applications in pharmaceuticals, agrochemicals, and materials science. The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents, while the ester group contributes to reactivity in synthetic pathways.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 4-hydroxypyrrolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3

InChI Key

HBMQZGBGMKXGBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyproline with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-hydroxypyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
  • Structure : Differs by replacing the 4-hydroxyl group with a 5-oxo group and substituting the ester with a carboxylic acid.
  • Key Properties :
    • The oxo group increases acidity (pKa ~3–4 for carboxylic acid derivatives) compared to esters.
    • Reduced hydrogen-bonding capacity relative to the hydroxylated analog.
    • CAS: 42346-68-9, indicating industrial or research use as a pure substance .
General Pyrrolidine Conformational Analysis
  • Ring Puckering : The hydroxyl group in Methyl 4-hydroxypyrrolidine-3-carboxylate likely influences ring conformation. Cremer and Pople’s puckering coordinates (e.g., amplitude and phase angles) suggest substituent position affects pseudorotation barriers and stability .
  • Reactivity : The ester group may undergo hydrolysis or transesterification, while the hydroxyl group could participate in oxidation or glycosylation reactions.

Methyl Ester Derivatives

Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene-derived methyl ester with a fused bicyclic framework.
  • Key Properties: High hydrophobicity due to the bulky hydrocarbon skeleton.
Methyl Salicylate
  • Structure : Ortho-hydroxy benzoate ester.
  • Key Properties :
    • Volatile (vapor pressure ~0.01 mmHg at 25°C) and aromatic, used in fragrances and topical analgesics.
    • Demonstrates how ester + hydroxyl motifs enhance bioactivity but differ in volatility compared to pyrrolidine-based analogs .

Data Tables: Structural and Functional Comparisons

Table 1. Functional Group and Substituent Analysis

Compound Name Substituents Functional Groups Key Properties
This compound 4-OH, 3-COOCH₃ Hydroxyl, ester Polar, hydrogen-bond donor/acceptor
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-CH₃, 5-O Oxo, carboxylic acid Acidic, reduced solubility in non-polar solvents
Sandaracopimaric acid methyl ester Diterpene backbone Ester Hydrophobic, high molecular weight
Methyl salicylate 2-OH, COOCH₃ Ester, hydroxyl Volatile, aromatic

Table 2. Inferred Physicochemical Properties

Compound Name Boiling Point (°C, estimated) Solubility (Polar Solvents) Reactivity Notes
This compound 180–220 High Hydrolysis-prone ester; oxidizable hydroxyl
1-Methyl-5-oxopyrrolidine-3-carboxylic acid >250 (decomposes) Moderate Acid-catalyzed decarboxylation
Methyl salicylate 222 Moderate Photodegradable; ester hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.